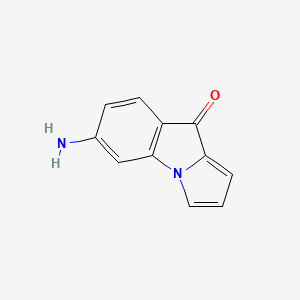

9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-

Description

Significance of the Pyrroloindole Core in Chemical Sciences

The pyrroloindole nucleus, a fused heterocyclic system, is a recurring motif in a multitude of natural products and synthetically derived molecules that exhibit a wide array of biological activities. rsc.org This structural framework is considered a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. The fusion of a pyrrole (B145914) ring with an indole (B1671886) moiety gives rise to a rigid, tricyclic structure that can be functionalized in numerous ways, allowing for the fine-tuning of its physicochemical and pharmacological properties. researchgate.net The inherent reactivity and electronic characteristics of the pyrroloindole core make it a versatile building block for the synthesis of complex molecular architectures. mdpi.com

Overview of 9H-Pyrrolo(1,2-a)indol-9-one (Fluorazone) as a Privileged Structure

The 9H-pyrrolo(1,2-a)indol-9-one skeleton, sometimes referred to as fluorazone, is a key representative of the pyrroloindole family. researchgate.netresearchgate.net Its structure is characterized by a conjugated system that imparts distinct electronic and photophysical properties. The presence of the ketone at the 9-position introduces a site for potential chemical modification and interaction with biological macromolecules. The development of efficient synthetic routes to the 9H-pyrrolo[1,2-a]indol-9-one core has been an active area of research, with various methods being established to construct this tricyclic system. researchgate.net These synthetic advancements have paved the way for the exploration of a diverse range of derivatives.

Contextualization of the 6-amino Substitution within the Pyrrolo(1,2-a)indol-9-one System

The introduction of an amino group at the 6-position of the 9H-pyrrolo(1,2-a)indol-9-one scaffold is a deliberate synthetic modification aimed at exploring the structure-activity relationships of this class of compounds. The rationale for this specific substitution can be understood in the context of creating analogues of known biologically active molecules.

A key piece of research in this area is a 1978 study published in Farmaco Sci, which detailed the synthesis of 6-amino-9-oxo-9H-pyrrolo[1,2-a]indole. nih.gov The explicit purpose of this synthesis was to create a simplified analogue of Mitomycin C, a potent antitumor agent. nih.gov Mitomycin C possesses a complex structure that includes an aziridine (B145994) ring and a carbamate (B1207046) group, both of which are crucial for its DNA cross-linking activity. The 6-amino-9-oxo-9H-pyrrolo[1,2-a]indole was envisioned as a simplified model to probe the anticancer potential of this core structure. nih.gov The study reported that these synthesized aminoketones were slated for biological screening against Leukemia L 1210. nih.gov

The placement of an amino group on an aromatic ring system is a common strategy in medicinal chemistry to modulate a compound's properties. An amino group can influence a molecule's basicity, polarity, and its ability to form hydrogen bonds, all of which can significantly impact its interaction with biological targets. While the initial research provided a clear impetus for the synthesis of 6-amino-9H-pyrrolo(1,2-a)indol-9-one, a comprehensive body of publicly available, peer-reviewed follow-up research detailing the specific biological activities and structure-activity relationships of this particular derivative is not extensive.

Historical Trajectory of Research on Pyrrolo[1,2-a]indoles and their Derivatives

Research into pyrrolo[1,2-a]indoles and their derivatives has a rich history, with significant interest being sparked by the discovery and structural elucidation of the mitomycin antibiotics in the mid-20th century. nih.gov The unique and potent biological activity of these natural products spurred extensive efforts in the synthetic organic chemistry community to develop methods for the construction of the core pyrrolo[1,2-a]indole framework. rsc.org

Early synthetic work focused on establishing fundamental routes to the parent heterocycle and its simple derivatives. Over the decades, a diverse array of synthetic strategies has been developed, ranging from classical cyclization reactions to more modern transition-metal-catalyzed cross-coupling methods. researchgate.net These advancements have not only enabled the total synthesis of complex natural products but have also facilitated the creation of extensive libraries of novel pyrrolo[1,2-a]indole derivatives for biological screening. The ongoing research in this area continues to uncover new synthetic methodologies and explore the therapeutic potential of this versatile heterocyclic system. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

7-aminopyrrolo[1,2-a]indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-3-4-8-10(6-7)13-5-1-2-9(13)11(8)14/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOFAQOMIYEBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)C3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217033 | |

| Record name | 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66889-49-4 | |

| Record name | 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066889494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC250624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino

Elucidation of Reaction Mechanisms

The formation and subsequent reactions of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- are governed by several well-established mechanistic pathways. The primary synthesis of this compound is achieved through a multi-step process that leverages intramolecular cyclization.

The key precursor, 1-(2-carboxy-5-nitrophenyl)pyrrole, undergoes an intramolecular cyclization to form 7-nitro-9-oxo-9H-pyrrolo[1,2-a]indole. This nitro-substituted intermediate is then reduced to yield the target compound, 6-amino-9H-pyrrolo[1,2-a]indol-9-one. nih.gov The cyclization step is a critical transformation, often promoted by dehydrating agents to facilitate the formation of the tricyclic core.

Beyond this specific route, the broader family of 9H-pyrrolo[1,2-a]indol-9-ones is synthesized through various mechanisms. These alternative pathways provide insight into the fundamental reactivity of the core structure. Notable mechanisms include:

Phosphine-Catalyzed Reactions: A common method involves a phosphine-promoted Michael addition followed by an intramolecular Wittig reaction using substrates like 1H-indole-2-carbaldehydes and allenoates. researchgate.netnih.govresearchgate.net This approach is valued for being a halide- and base-free methodology. researchgate.net

Metal-Catalyzed Cyclizations: Various transition metals, including gold, copper, and palladium, are used to catalyze the formation of the pyrrolo[1,2-a]indole scaffold. researchgate.netnih.gov Gold catalysts, for instance, can activate alkyne groups within precursors, leading to intramolecular hydroamination or cyclization with other nucleophiles. nih.govbeilstein-journals.org

Oxidative Cyclization: In some syntheses, an in-situ sequential oxidation of a precursor like [2-(1H-pyrrol-1-yl)phenyl]methanol using an oxidant such as active manganese dioxide leads to the formation of the ketone at the C9 position and subsequent cyclization. researchgate.net

The presence of the 6-amino group, an electron-donating substituent, on the indole (B1671886) ring would be expected to influence the kinetics of these reactions, potentially by increasing the nucleophilicity of the indole system, although specific mechanistic studies on its electronic influence are not extensively detailed in the available literature.

Regioselectivity in Cyclization and Functionalization Reactions

Regioselectivity is a paramount consideration in the synthesis and functionalization of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino-. The position of the amino group at C6 is predetermined by the choice of the starting material. Specifically, the use of 1-(2-carboxy-5-nitrophenyl)pyrrole ensures that upon cyclization and reduction, the amino functionality is located exclusively at the 6-position of the pyrrolo[1,2-a]indol-9-one core. nih.gov

For the broader class of pyrroloindoles, high regioselectivity is a frequently reported feature in various synthetic transformations. researchgate.net Examples of regioselective reactions include:

Gold-Catalyzed Annulation: In the synthesis of related fused heterocyclic systems, gold(I) catalysts have been shown to promote annulation with complete regioselectivity. beilstein-journals.org

Silver-Promoted Sulfonation: The reaction of N-propargyl indoles with arylsulfinic acids, promoted by a silver catalyst, can yield 2-sulfonated-9H-pyrrolo[1,2-a]indoles with excellent regioselectivity. researchgate.net

When considering the functionalization of the pre-formed 6-amino-9H-pyrrolo[1,2-a]indol-9-one, the existing 6-amino group is expected to act as a powerful ortho- and para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule. Therefore, electrophilic attack would be predicted to occur preferentially at the C5 and C7 positions. The interplay between the activating amino group and the deactivating effect of the carbonyl and the fused pyrrole (B145914) ring system creates a complex regiochemical profile that dictates the outcome of further functionalization attempts.

Post-Synthetic Modifications and Derivatizations of the Core Structure

The 6-amino-9H-pyrrolo[1,2-a]indol-9-one core structure serves as a scaffold for further chemical modifications, primarily targeting the reactive amino group. The nucleophilic nature of this primary amine allows for a variety of derivatization reactions.

One of the most direct modifications is N-acylation. Research has documented the preparation of several N-acyl derivatives of 6-amino-9H-pyrrolo[1,2-a]indol-9-one. nih.gov These reactions typically involve treating the parent amine with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640), to form the corresponding amide.

Table 1: Reported N-Acyl Derivatives of 6-amino-9H-pyrrolo[1,2-a]indol-9-one

Beyond acylation, the amino group is a handle for other transformations common to aromatic amines, including:

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH).

Furthermore, the ketone at the C9 position represents another site for potential modification, such as reduction to an alcohol or conversion to an imine or other carbonyl derivatives. Studies on related 9-(disubstituted amino)-9H-pyrrolo[1,2-a]indoles demonstrate the reactivity at this position. documentsdelivered.com

Stability and Reactivity Under Various Conditions (e.g., Thermal, Acidic)

The stability of 9H-Pyrrolo(1,2-a)indol-9-one, 6-amino- is a critical factor in its synthesis, storage, and application. The tricyclic core is generally robust, as evidenced by synthetic procedures that involve heating in acetic acid at 100°C. researchgate.net However, the specific functionalities—the amino group and the pyrrolidone ring—impart distinct reactivity and potential instability under certain conditions.

Acidic Conditions: Under acidic conditions, the 6-amino group, being the most basic site in the molecule, will be readily protonated to form an ammonium (B1175870) salt. This protonation deactivates the benzene ring towards further electrophilic attack. While many syntheses of the core structure employ acid catalysts, strong acidic conditions could potentially lead to degradation, although specific studies on the limits of acid stability for this compound are limited. In related structures, treatment with trifluoroacetic acid (TFA) can induce isomerization of exocyclic double bonds to endocyclic positions. beilstein-journals.org

Thermal Conditions: The thermal stability of the compound is influenced by its components. The pyrrolidone ring, in particular, can be susceptible to thermal degradation. Studies on related compounds like poly(vinyl pyrrolidone) and N-methyl-2-pyrrolidone show that decomposition can occur at elevated temperatures, sometimes exceeding several hundred degrees Celsius. researchgate.netgoogle.com The primary degradation mechanism for such structures can involve depolymerization or scission of the N-C=O bond. researchgate.net For N-methyl-2-pyrrolidone, significant decomposition is noted at temperatures at or above 700°F (~371°C), though the addition of water has been shown to inhibit this process. google.com

The presence of the amino group can also affect thermal stability. Studies on amine blends used in industrial applications show that primary amines can undergo thermal degradation at temperatures around 135°C. nih.gov Copolymers containing N-vinylpyrrolidone and acrylamide (B121943) have shown that the pyrrolidone moiety can enhance thermal stability by forming hydrogen bonds and promoting crosslinking. rsc.org Therefore, while the core aromatic system of 6-amino-9H-pyrrolo[1,2-a]indol-9-one is expected to be quite stable, high temperatures could initiate degradation beginning at the pyrrolidone ring or the amino substituent.

Table 2: Summary of Stability Characteristics

Spectroscopic and Advanced Structural Elucidation Studies of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H, ¹³C, ¹⁵N NMR)

For related pyrrolo[1,2-a]indole structures, ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming their chemical framework. In a hypothetical analysis of 6-amino-9H-pyrrolo[1,2-a]indol-9-one, one would expect to observe distinct signals corresponding to the aromatic protons on the fused ring system and the protons of the pyrrole (B145914) moiety. The position of the amino group at C-6 would significantly influence the chemical shifts of the adjacent aromatic protons due to its electron-donating nature.

Similarly, ¹³C NMR would provide crucial information on the carbon skeleton. The carbonyl carbon (C-9) would appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons would also be affected by the C-6 amino substituent.

¹⁵N NMR spectroscopy, though less common, would offer direct insight into the electronic environment of the two nitrogen atoms within the molecule—the pyrrole nitrogen and the amino group nitrogen. Studies on related aza-derivatives of pyrrolizin-3-one have demonstrated the utility of ¹⁵N NMR in understanding the electronic interactions within the heterocyclic system.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of 6-amino-9H-pyrrolo[1,2-a]indol-9-one. By providing a highly accurate mass measurement, HRMS would verify the molecular formula of C₁₁H₈N₂O.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Typical fragmentation pathways for related indole (B1671886) derivatives involve the loss of small neutral molecules such as CO and HCN, providing clues about the connectivity of the ring system. The presence of the amino group might also lead to characteristic fragmentation patterns.

A hypothetical HRMS data table is presented below for illustrative purposes.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 185.0658 | N/A |

| [M+Na]⁺ | 207.0478 | N/A |

| [M+K]⁺ | 223.0217 | N/A |

(Note: This table is for illustrative purposes only as no experimental data has been found.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 6-amino-9H-pyrrolo[1,2-a]indol-9-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, the C=O stretching of the ketone, and C-N stretching vibrations. The fingerprint region would contain a complex pattern of absorptions characteristic of the fused aromatic ring system. Studies on other indole derivatives have utilized IR spectroscopy to probe the local environment, for instance, by tracking the stretching frequency of an isonitrile group. nih.gov

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| C=O Stretch (Ketone) | 1680-1720 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

(Note: This table is based on general spectroscopic principles as no experimental data has been found.)

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. While crystal structures for several other pyrrolo[1,2-a]indole derivatives have been reported, confirming their planarity and molecular geometry, no such data exists for 6-amino-9H-pyrrolo[1,2-a]indol-9-one. mdpi.com Such a study would be invaluable for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen.

Analysis of Tautomerism and Isomerism (e.g., Keto-Enol Tautomerism)

The structure of 6-amino-9H-pyrrolo[1,2-a]indol-9-one presents the possibility of tautomerism. Specifically, amino-imino tautomerism could exist, where the amino group exists in equilibrium with an imino form. Additionally, keto-enol tautomerism involving the C-9 ketone could potentially occur, leading to the formation of a hydroxyl group (enol) at that position. The relative stability of these tautomers would be influenced by factors such as the solvent and the solid-state packing. Detailed spectroscopic and computational studies would be necessary to investigate the presence and equilibrium of any potential tautomers. Research on related spiro[indole-3,4'-pyridine] derivatives has shown that different isomers can coexist in solution. mdpi.com

Computational and Theoretical Investigations of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 6-amino-9H-pyrrolo[1,2-a]indol-9-one, DFT calculations can provide insights into several key properties.

The introduction of an amino group, a strong electron-donating group, at the C6 position is expected to significantly influence the electron distribution across the tricyclic system. This can be visualized through the calculation of molecular electrostatic potential (MEP) maps, which would highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For 6-amino-9H-pyrrolo[1,2-a]indol-9-one, the amino group is expected to raise the HOMO energy level, potentially making the molecule more reactive and susceptible to oxidation compared to the unsubstituted parent compound.

Reactivity descriptors such as global and local softness, hardness, and electrophilicity index can also be derived from quantum chemical calculations. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

A summary of predictable electronic properties is presented in the table below.

| Property | Predicted Effect of 6-amino Substitution |

| Electron Distribution | Increased electron density on the aromatic system, particularly ortho and para to the amino group. |

| HOMO Energy | Increased (less negative), indicating enhanced electron-donating ability. |

| LUMO Energy | Minor changes expected, potentially slightly lowered. |

| HOMO-LUMO Gap | Decreased, suggesting higher reactivity. |

| Reactivity | Increased susceptibility to electrophilic aromatic substitution. |

Molecular Docking Studies for Receptor/Enzyme Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme active site. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand. For 6-amino-9H-pyrrolo[1,2-a]indol-9-one, molecular docking studies can be performed against various biological targets to explore its potential therapeutic applications.

Derivatives of the pyrrolo[1,2-a]indole scaffold have been investigated for their anticancer and antimicrobial activities. imist.ma Molecular docking simulations can help identify potential protein targets for 6-amino-9H-pyrrolo[1,2-a]indol-9-one. The process involves preparing the 3D structure of the ligand and the target protein, followed by the docking simulation which generates various binding poses. These poses are then scored based on their binding energy, with lower energies indicating more favorable binding.

The following table outlines the typical steps and expected outcomes of a molecular docking study for this compound.

| Step | Description | Expected Outcome for 6-amino-9H-pyrrolo[1,2-a]indol-9-one |

| Target Selection | Identifying potential biological targets based on the activity of related compounds. | Kinases, DNA, tubulin, and microbial enzymes. |

| Structure Preparation | Obtaining or modeling the 3D structures of the ligand and the receptor. | Generation of a low-energy 3D conformer of the ligand. |

| Docking Simulation | Predicting the binding poses of the ligand in the receptor's active site using a scoring function. | A ranked list of binding poses with their corresponding binding energies. |

| Interaction Analysis | Analyzing the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor. | Identification of key amino acid residues interacting with the 6-amino group and the pyrroloindolone core. nih.gov |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations provide a dynamic view of the system at the atomic level, allowing for the assessment of the conformational changes in both the ligand and the protein upon binding. rjpbr.com

An MD simulation of the 6-amino-9H-pyrrolo[1,2-a]indol-9-one-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. The stability of the complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile suggests a stable binding mode.

Furthermore, MD simulations can reveal the flexibility of different parts of the protein and the ligand within the binding pocket. The analysis of hydrogen bond persistence throughout the simulation can provide further evidence for the stability of key interactions identified in the docking study. The results of MD simulations are crucial for validating the docking poses and for gaining a deeper understanding of the binding mechanism. mdpi.com

The table below summarizes the key analyses performed in an MD simulation study.

| Analysis | Description | Insights for 6-amino-9H-pyrrolo[1,2-a]indol-9-one Complex |

| RMSD Analysis | Measures the average deviation of atomic positions over time compared to a reference structure. | Assessment of the overall stability of the ligand-protein complex. |

| RMSF Analysis | Measures the fluctuation of individual atoms or residues around their average position. | Identification of flexible and rigid regions in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Evaluation of the stability of key hydrogen bonding interactions involving the 6-amino group. |

| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM/PBSA or MM/GBSA. | A more accurate prediction of the binding affinity compared to docking scores. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the reaction pathways for the synthesis of 6-amino-9H-pyrrolo[1,2-a]indol-9-one. researchgate.netmdpi.com Various synthetic routes to the pyrrolo[1,2-a]indol-9-one core have been reported, often involving cyclization reactions. acs.org By modeling these reactions computationally, it is possible to determine the most plausible reaction mechanism, identify key intermediates, and calculate the activation energies of the transition states.

For the synthesis of the 6-amino derivative, a key step would be the introduction of the amino group, either before or after the formation of the tricyclic system. Computational modeling can help in deciding the more efficient synthetic strategy by comparing the energetics of the different pathways. For instance, the cyclization of a precursor already containing an amino group can be compared with the nitration of the parent pyrroloindolone followed by reduction.

Transition state theory can be applied to calculate the reaction rates, providing a theoretical basis for optimizing reaction conditions such as temperature and catalyst choice. The insights gained from these computational studies can guide experimental efforts in synthesizing 6-amino-9H-pyrrolo[1,2-a]indol-9-one and its derivatives. nih.gov

A typical computational study of a reaction pathway would include the following steps:

| Step | Description | Application to 6-amino-9H-pyrrolo[1,2-a]indol-9-one Synthesis |

| Reactant and Product Optimization | Finding the lowest energy structures of the starting materials and products. | Determining the relative stabilities of different isomers and conformers. |

| Transition State Search | Locating the saddle point on the potential energy surface that connects reactants and products. | Identifying the structure of the transition state for the key cyclization or substitution steps. |

| Frequency Calculation | Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states). | Verifying the transition state and calculating zero-point vibrational energies. |

| IRC Calculation | Intrinsic Reaction Coordinate calculation to confirm that the transition state connects the desired reactants and products. | Mapping the reaction pathway from the transition state to the reactants and products. |

| Activation Energy Calculation | Determining the energy barrier for the reaction. | Predicting the feasibility of a proposed synthetic step and guiding the choice of reaction conditions. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their characterization. For 6-amino-9H-pyrrolo[1,2-a]indol-9-one, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its identification and structural elucidation once synthesized.

The 1H and 13C NMR chemical shifts can be calculated using quantum mechanical methods, typically DFT with a suitable basis set. mdpi.comnih.gov The calculated chemical shifts, when compared with experimental data, can confirm the proposed structure. The effect of the amino group on the chemical shifts of the aromatic protons and carbons can be precisely predicted. For example, the protons and carbons ortho and para to the amino group are expected to be shielded, resulting in upfield shifts in the NMR spectrum.

Similarly, the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated vibrational frequencies correspond to the stretching and bending modes of the chemical bonds. The characteristic vibrational frequencies for the amino group (N-H stretching), the carbonyl group (C=O stretching), and the aromatic C-H and C=C bonds can be predicted. These predictions can be compared with experimental IR spectra to confirm the presence of these functional groups. mdpi.com

The following table provides a summary of the predictable spectroscopic data.

| Spectrum | Predicted Features for 6-amino-9H-pyrrolo[1,2-a]indol-9-one |

| 1H NMR | Upfield shifts for protons on the benzene (B151609) ring, especially those ortho and para to the NH2 group. A broad singlet for the NH2 protons. |

| 13C NMR | Upfield shifts for the C4, C6, and C8 carbons of the indole (B1671886) ring due to the electron-donating effect of the NH2 group. |

| IR | Characteristic N-H stretching vibrations in the range of 3300-3500 cm-1. A strong C=O stretching vibration around 1680-1700 cm-1. |

Preclinical Biological Activities and Mechanistic Insights of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino and Its Analogues

Anti-Cancer and Antiproliferative Activities

The pyrrolo-indole core and its related heterocyclic systems have demonstrated significant potential as anti-cancer agents, acting through various mechanisms. Research has explored their efficacy in diverse cancer models, including both in vitro cell line studies and in vivo animal models.

Specifically, 6-amino-9-oxo-9H-pyrrolo[1,2-a]indole was synthesized as a simple analogue of the potent anticancer antibiotic Mitomycin C, with the intention of screening it for biological activity against Leukemia L1210. nih.gov Analogues have shown broad antiproliferative effects. For instance, a class of pyrrolo[3,2-f]quinolin-9-ones exhibited potent and selective anti-leukemic activity. nih.gov Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, was found to suppress the proliferation and growth of colorectal cancer (CRC) cells and was effective in a CRC xenograft model. nih.govmdpi.com Other related structures, such as pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizines, have shown strong inhibitory activity against liver (HepG2) and lung (H1299) cancer cells. nih.gov

Modulation of Cell Cycle Progression and Apoptosis Induction

A primary mechanism behind the anticancer effects of these compounds is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Several analogues have been shown to cause cell cycle arrest, typically at the G2/M phase. For example, the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue DHPITO consistently arrested colorectal cancer cells at the G2/M phase by targeting microtubules. nih.govmdpi.com This arrest was associated with the promotion of histone 3 phosphorylation and ultimately led to cellular apoptosis. nih.gov

Similarly, potent 3H-pyrrolo[3,2-f]quinolin-9-one derivatives were found to arrest Jurkat leukemia cells in the G2/M phase in a concentration-dependent manner. nih.gov This effect was linked to the induction of apoptosis, which was confirmed by observing mitochondrial depolarization, the generation of reactive oxygen species, the activation of caspase-3, and the cleavage of the enzyme poly(ADP-ribose) polymerase (PARP). nih.gov The study also noted that these effects were associated with the downregulation of Bcl-2, a key protein that inhibits apoptosis. nih.gov Furthermore, pyrrolo-1,5-benzoxazepine (PBOX) compounds induced a sustained G2/M arrest in prostate cancer cells, which was followed by apoptosis, illustrated by PARP cleavage and the degradation of anti-apoptotic proteins like Bcl-2. researchgate.net

Inhibition of Specific Kinases (e.g., Glycogen Synthase Kinase-3β, Protein Kinase C)

The pyrrolo-indole scaffold is recognized as a critical structure for kinase inhibitors, which are pivotal in cancer therapy due to their role in signal transduction. cancertreatmentjournal.com Analogues of 9H-pyrrolo(1,2-a)indol-9-one have shown inhibitory activity against several specific kinases.

A novel pyrrolo[2,3-b]pyridine-based compound was identified as a highly potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, with a half-maximal inhibitory concentration (IC50) of 0.35 ± 0.06 nM. nih.govnih.gov This was approximately 12 times more potent than the well-known kinase inhibitor Staurosporine. nih.gov The small molecule 9-ING-41 is another example of a GSK-3β inhibitor that has been shown to potentiate the effects of chemotherapy in colorectal cancer cells. frontiersin.org

The kinase inhibitory profile of these analogues extends beyond GSK-3β. Pyrrole (B145914) indolin-2-one derivatives, such as Sunitinib, are known to possess superior inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR-2) and Platelet-Derived Growth Factor Receptors (PDGFRβ), key targets in anti-angiogenesis therapy. cancertreatmentjournal.com Additionally, other related scaffolds like 1H-pyrrolo[3,2-g]isoquinolines have been identified as inhibitors of Haspin kinase, which is required for normal mitosis, suggesting that these compounds can regulate cell cycle progression at multiple stages. researchgate.net

Antagonism/Agonism of G Protein-Coupled Estrogen Receptor 1 (GPER)

The G protein-coupled estrogen receptor 1 (GPER) has emerged as a significant target in certain cancers, particularly breast cancer. Analogues of the pyrrolo-indole scaffold have been investigated for their ability to modulate this receptor. A study focused on the development of differently substituted pyrrolo[1,2-a]quinoxalines as agents targeting GPER-expressing breast cancer cells. researchgate.net Inspired by known GPER modulators, a series of new 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines were synthesized and evaluated. researchgate.net The in vitro MTT assays demonstrated that these compounds possess antiproliferative effects, confirming that the 4,5-dihydropyrrolo[1,2-a]quinoxaline (B8646923) structure is a viable scaffold for developing anticancer agents that act against cells expressing GPER. researchgate.net

Antimicrobial Properties

Analogues of 9H-pyrrolo(1,2-a)indol-9-one have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.

The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, showed a potent inhibitory effect on multi-drug resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L-1. nih.gov This same compound has also been identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. nih.gov

In the realm of antiparasitic activity, significant findings have been reported for antimalarial effects. Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and tested for their in vitro activity against Plasmodium falciparum, showing promising results. Another class of analogues, pyrrolobenzoxazepinones, has also been explored in this context.

Anti-Inflammatory Effects and Associated Mechanisms

Derivatives of the pyrrolo-indole framework have been investigated as anti-inflammatory agents, primarily through their action on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

COX/LOX Inhibition

Several studies have focused on designing analogues that can dually inhibit both COX and LOX enzymes, which may offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were synthesized and shown to potentially inhibit both COX-1 and COX-2, with IC50 values similar to the reference drug meloxicam. nih.gov A separate study detailed a series of pyrrolo[3,4-c]pyrrole (B14788784) derivatives designed as dual inhibitors of COX and LOX enzymes. mdpi.com

Furthermore, substituted pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines were identified as 15-LOX inhibitors. zsmu.edu.ua In one study, several compounds from this class showed enzyme-inhibiting activity that exceeded that of the standard inhibitor nordihydroguaiaretic acid. zsmu.edu.ua Another research effort designed substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene derivatives to act as selective COX-2 inhibitors that also inhibit soluble epoxide hydrolase (sEH), an approach aimed at preventing blood pressure elevation, a common side effect of some COX-2 inhibitors. researchgate.net

Cytokine Modulation

Beyond direct enzyme inhibition, certain analogues exert anti-inflammatory effects by modulating the production of cytokines. A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives, developed as Sirt6 activators, were found to strongly repress the production of proinflammatory cytokines and chemokines induced by lipopolysaccharide (LPS). nih.gov This indicates that these compounds can interfere with inflammatory signaling pathways, representing another important mechanism for their anti-inflammatory potential.

Antiviral Activities (e.g., Anti-HIV)

The pyrrolo-indole scaffold has also served as a template for the development of antiviral agents, with notable activity against Human Immunodeficiency Virus Type 1 (HIV-1). Pyrrolobenzoxazepinone (PBO) derivatives have been identified as a new class of non-nucleoside reverse transcriptase (RT) inhibitors (NNRTIs). nih.govnih.gov One of the most potent compounds in an early study, (+/-)-6-ethyl-6-phenylpyrrolo[2,1-d] nih.govnih.govbenzoxazepin-7(6H)-one, inhibited HIV-1 RT with an IC50 value of 0.25 µM, which was more potent than nevirapine (B1678648) in the same assay. nih.gov Further optimization of this class led to derivatives with higher inhibitory activity against wild-type RT and, importantly, against clinically relevant mutant RTs that confer resistance to other NNRTIs. nih.gov

More recently, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed and synthesized, showing single-digit micromolar antiviral potencies against HIV-1 with low toxicity. mdpi.com Two compounds from this series demonstrated potent anti-HIV-1 activities with an EC50 of less than 5 µM and a therapeutic index greater than 100, marking them as potential leads for further development. mdpi.com

In addition to anti-HIV activity, the broader antiviral potential of these scaffolds has been demonstrated. A pyrrolo[1,2-a]quinoxaline derivative was found to significantly suppress Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection with a half-maximal effective concentration (EC50) of 9.3 μM. nih.gov

Antioxidant Potential

The capacity of a compound to counteract oxidative stress is a crucial aspect of its potential therapeutic value. Several studies have investigated the antioxidant properties of compounds containing pyrrole and indole (B1671886) motifs, which are the core components of the 9H-pyrrolo(1,2-a)indol-9-one scaffold. The evaluation of these analogues often involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govnih.govnih.gov

Pyrrole-based hydrazide-hydrazones have been shown to possess radical scavenging properties, with their activity influenced by the presence of amide and hydrazide-hydrazone groups in the side chain. nih.gov Similarly, studies on pyrrolo[2,3-b]quinoxaline derivatives, which share a fused heterocyclic system, identified certain analogues as potent radical scavengers. nih.govmdpi.com For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated significant DPPH antiradical activity and was computationally shown to be a promising scavenger of hydroxyl (HO˙) radicals in physiological lipid environments. nih.govmdpi.com Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which incorporate a pyrrole ring, identified compounds with antioxidant activity approximately 1.4 times higher than that of the standard antioxidant, ascorbic acid. nih.gov

Research into spiro pyrrolo[3,4-d]pyrimidine derivatives also revealed compounds with strong antioxidant activity, as measured by their DPPH scavenging percentage and IC₅₀ values. nih.gov These findings collectively suggest that the broader class of pyrrole-containing heterocyclic compounds holds significant promise as antioxidants.

Neurological Activities (e.g., Psychostimulant effects, Cannabinoid Receptor Interactions)

The neurotropic potential of pyrrolo[1,2-a]indole derivatives and related structures has been explored, revealing activities ranging from central nervous system (CNS) stimulation to interactions with key neurological receptors.

Psychostimulant Effects Certain 9H-pyrrolo[1,2-a]indole derivatives have been identified as having non-amphetaminic CNS stimulant activity in preclinical models. researchgate.net Further studies on fused heterocyclic systems, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, have shown that these compounds can exhibit an activating behavior and anxiolytic effects in models like the "open field" and "elevated plus maze" tests. rsc.org This suggests that the core scaffold can be modified to produce compounds with specific psychotropic profiles.

Cannabinoid Receptor Interactions Analogues of 9H-pyrrolo(1,2-a)indol-9-one have been investigated for their interaction with cannabinoid receptors (CB1 and CB2), which are critical components of the endocannabinoid system. Synthetic indole-derived compounds, such as UR-144 and XLR-11, which are structurally related to a series of CB2-selective compounds, have been shown to act as full agonists at both CB1 and CB2 receptors with low nanomolar affinity. mdpi.com These compounds produced Δ9-THC-like effects in mice, including antinociception and hypothermia, which could be blocked by a CB1 antagonist. mdpi.com

Separately, research into pyridone-based derivatives led to the identification of selective CB2 receptor agonists. mdpi.com Molecular docking studies predicted that these ligands bind within the transmembrane region of the CB2 receptor, in a manner similar to the known cannabinoid agonist WIN55212-2. mdpi.com For example, one derivative with a p-tolyl group (compound 8d ) showed a potent agonist response with an EC₅₀ value of 0.11 µM. mdpi.com

Enzyme Inhibition Studies (e.g., Glycinamide Ribonucleotide Formyltransferase, α-Glucosidase, Urease)

The ability of 9H-pyrrolo(1,2-a)indol-9-one analogues to inhibit specific enzymes is a key area of research for developing targeted therapeutic agents.

Glycinamide Ribonucleotide Formyltransferase (GARFTase) GARFTase is a crucial enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway, a target for antifolate cancer drugs. usda.gov Certain 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have been identified as dual inhibitors of both GARFTase and another enzyme in the pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). usda.govnih.gov Cellular metabolic assays confirmed that these compounds inhibit GARFTase, and molecular modeling suggests they bind effectively to the enzyme's active site. nih.gov The dual inhibition mechanism represents a significant finding, as it is a novel mode of action for an antifolate agent. usda.gov

α-Glucosidase α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate absorption. nih.gov Several classes of indole-based analogues have shown potent α-glucosidase inhibitory activity. A study on indolo[1,2-b]isoquinoline derivatives, which are structurally analogous to the pyrrolo[1,2-a]indole scaffold, identified 20 compounds with IC₅₀ values ranging from 3.44 µM to 41.24 µM, all significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ of 640.57 µM). mdpi.com Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors. mdpi.com Additionally, 3,3-di(indolyl)indolin-2-ones have demonstrated higher α-glucosidase inhibition compared to acarbose. nih.gov

Urease Urease is an important enzyme target, particularly for treating infections caused by bacteria like Helicobacter pylori. nih.gov Research has shown that N-substituted indole-3-carbaldehyde oxime derivatives are potent urease inhibitors. nih.gov In one study, two isomers (compounds 8 and 9 ) exhibited IC₅₀ values of 0.0516 mM and 0.0345 mM, respectively, which were significantly lower than that of the standard inhibitor thiourea (B124793) (0.2387 mM). nih.gov In silico docking studies supported these findings, showing favorable binding interactions within the urease active site. nih.gov Another study on oxazole-based imidazopyridine scaffolds also identified several compounds more potent than thiourea. nih.gov

Metabolic Stability Studies in Preclinical Models

Understanding the metabolic fate of a compound is essential for its development as a drug candidate. While specific metabolic stability data for 9H-pyrrolo(1,2-a)indol-9-one, 6-amino- is not extensively detailed in the available literature, studies on structurally related indole derivatives provide valuable insights.

In a preclinical study using mice, the indole-derived cannabinoid agonists UR-144 and XLR-11 were found to be extensively metabolized. mdpi.com Analysis of urine samples showed that the primary route of excretion was as glucuronide conjugates. mdpi.com The metabolic transformations occurred on different parts of the molecules. For UR-144, fragmentation data confirmed that monohydroxylation could occur on either the indole moiety or the tetramethylcyclopropyl group. mdpi.com For XLR-11, which contains a fluoropentyl side chain, observed metabolic pathways included defluorination followed by either hydroxylation or carboxylation. mdpi.com These findings indicate that the indole scaffold and its substituents are susceptible to significant Phase I and Phase II metabolism in vivo.

Structure Activity Relationship Sar Studies of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of 9H-pyrrolo(1,2-a)indol-9-one derivatives is profoundly influenced by the nature and position of substituents on the tricyclic core. nih.gov The pyrrole (B145914) ring, a versatile heterocyclic structure, serves as a valuable template for creating a diverse range of lead compounds with various pharmacophores. nih.gov Strategic structural alterations are key to modulating the functionality of these compounds. nih.gov

Role of the 6-amino Group and its Derivatives

The 6-amino group is a critical determinant of the biological profile of 9H-pyrrolo(1,2-a)indol-9-one. Research into substances with potential antiblastic (anticancer) activity has led to the synthesis of 6-amino-9-oxo-9H-pyrrolo[1,2-a]indole as a simple analogue of Mitomycin C. nih.gov The primary amino group at the 6-position serves as a key site for derivatization.

N-acylation of the 6-amino group has been a primary strategy to explore its SAR. The preparation of various N-acyl derivatives is a common approach to modify the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact target binding and cellular uptake. nih.gov While specific activity data for each derivative is proprietary to the screening programs, the focus on creating these derivatives underscores the amino group's importance as a handle for activity modulation. nih.gov

| Modification at 6-position | Rationale / Potential Impact | Reference |

| Primary amino group (-NH₂) | Serves as a key pharmacophoric feature and a point for derivatization. | nih.gov |

| N-acyl derivatives (-NHCOR) | Modulates lipophilicity, hydrogen bonding, and steric profile; potential to improve target interaction and pharmacokinetic properties. | nih.gov |

Influence of Substituents on the Pyrroloindole Ring System

Substitution on the aromatic rings of the pyrroloindole system significantly impacts biological activity. In related indole-containing compounds, ring substitution has been shown to enhance pharmacological potency. nih.gov For instance, in prodolic acid analogs, substitution on the indole (B1671886) ring prolongs the serum half-life by interfering with metabolic hydroxylation, thereby increasing activity. nih.gov This principle suggests that substituents on the benzo-fused portion of the 9H-pyrrolo(1,2-a)indol-9-one core can similarly affect metabolic stability and, consequently, biological efficacy.

| Substituent Type on Ring System | General Effect on Activity | Reference |

| Halogens (e.g., F, Cl, Br) | Can increase lipophilicity and metabolic stability. | nih.gov |

| Alkyl / Alkoxy groups | May enhance binding through hydrophobic interactions and can block sites of metabolism. | nih.govmdpi.com |

| Electron-withdrawing groups (e.g., NO₂) | Alters the electronic character of the ring system, potentially influencing target binding affinity. | nih.govmdpi.com |

| Electron-donating groups (e.g., OCH₃) | Can increase electron density and affect molecular interactions. | mdpi.com |

Effects of Side Chains and Heterocyclic Moieties

Attaching various side chains and additional heterocyclic rings to the 9H-pyrrolo(1,2-a)indol-9-one scaffold is a common strategy to explore new chemical space and enhance biological activity. Pyrrole-fused heterocyclic derivatives have garnered significant interest as valuable scaffolds for developing new agents with anticancer, antimicrobial, or antiviral properties. nih.gov

Importance of Core Ring System Geometry and Planarity

The geometry and degree of planarity of the tricyclic 9H-pyrrolo(1,2-a)indol-9-one core are fundamental to its biological activity. The fusion of the indole and pyrrole rings creates a relatively rigid and largely planar structure, which is often a prerequisite for effective intercalation into DNA or binding within the active sites of enzymes. mdpi.com

In related polycyclic heteroaromatic systems, the molecular structure adopts an almost planar alignment. mdpi.com This planarity facilitates π-π stacking interactions with aromatic residues in a protein's binding pocket or with DNA base pairs. Deviations from planarity, which can be induced by bulky substituents or saturation of parts of the ring system, can dramatically decrease or abolish biological activity by disrupting these critical interactions. The incorporation of five-membered rings, such as the pyrrole in this scaffold, can influence the electronic properties and lead to high electron affinity, which is a feature of some biologically active molecules. mdpi.com

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this class of compounds highlights several key features essential for biological activity. Based on its structure and comparison with related bioactive molecules, the essential pharmacophoric points of 6-amino-9H-pyrrolo(1,2-a)indol-9-one can be identified. nih.govresearchgate.net

Hydrogen Bond Acceptor: The carbonyl oxygen at the 9-position is a prominent hydrogen bond acceptor, likely interacting with hydrogen bond donor residues (e.g., lysine, arginine) in a target protein.

Hydrogen Bond Donor: The amino group at the 6-position provides a crucial hydrogen bond donor site. nih.gov Derivatization of this group can modulate this interaction. nih.gov

Aromatic/Hydrophobic Region: The planar, tricyclic ring system provides an extensive hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) of the target. mdpi.comnih.gov

Substituent Vector: The 6-position serves as a key vector for substitution, where modifications can be made to probe the surrounding binding pocket for additional favorable interactions without disrupting the core pharmacophore. nih.gov

Comparative SAR Across Different Isomeric Forms (e.g., 9H-, 3H-, 1H-Pyrroloindoles)

The arrangement of the fused rings and the position of the nitrogen atom and carbonyl group significantly affect the biological and chemical properties of pyrroloindoles. researchgate.net Comparing the 9H-pyrrolo[1,2-a]indol-9-one scaffold with its isomers reveals important SAR insights.

The 9H-pyrrolo[1,2-a]indole scaffold is a privileged heterocycle found in many natural products with diverse pharmacological properties. rsc.org The 9-oxo derivative is the subject of this article.

The 3H-pyrrolo[1,2-a]indol-3-one isomer presents a different spatial arrangement of the carbonyl group. Synthetic strategies have been developed to access these compounds, which are also considered synthetically valuable and potentially bioactive. researchgate.net The altered position of the key hydrogen bond accepting carbonyl group would necessitate a completely different binding mode compared to the 9-one isomer to achieve similar biological effects.

| Isomeric Scaffold | Key Structural Feature | Implication for SAR | Reference |

| 9H-Pyrrolo[1,2-a]indol-9-one | Carbonyl at C9, planar system. | Planarity facilitates π-stacking; C9 carbonyl is a key H-bond acceptor. | nih.govresearchgate.net |

| 3H-Pyrrolo[1,2-a]indol-3-one | Carbonyl at C3. | Alters the position of the H-bond acceptor, requiring a different target binding site or orientation. | researchgate.net |

| 1H-Pyrrolo[3,2-c]pyridine | Fused pyridine-pyrrole core. | Acts as a rigid scaffold to orient substituents for optimal target interaction, often mimicking other bioactive conformations. | nih.gov |

Synthesis and Investigation of Analogues and Derivatives of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino

Synthesis of Functionalized and Substituted Derivatives

The synthesis of functionalized and substituted derivatives of 9H-pyrrolo[1,2-a]indol-9-one is crucial for exploring the chemical space around this scaffold. Various synthetic methodologies have been developed to introduce a wide range of substituents onto the tricyclic core.

One efficient method for the preparation of 9H-pyrrolo[1,2-a]indol-9-ones involves the in-situ sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide. researchgate.net This procedure allows for the formation of the title compounds in good yields under mild conditions, avoiding the need to isolate the intermediate aldehydes. researchgate.net

Another approach utilizes a phosphine-promoted Michael addition/intramolecular Wittig reaction of 1H-indole-2-carbaldehydes and allenoates. researchgate.net This halide- and base-free methodology provides an efficient route to various tricyclic nitrogen-containing heterocycles. researchgate.net Furthermore, a phosphine-catalyzed umpolung addition/intramolecular Wittig reaction has been described, which is applicable to a wide range of functionalized 9H-pyrrolo[1,2-a]indoles. researchgate.net

The introduction of substituents at various positions of the 9H-pyrrolo[1,2-a]indole scaffold has been achieved through different strategies. For instance, highly functionalized 9H-pyrrolo[1,2-a]indole-3-carboxamides can be synthesized, providing a handle for further modifications. aablocks.com The synthesis of these derivatives allows for a systematic investigation of how different functional groups at specific positions influence the biological activity of the molecule.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Intramolecular Cyclization | [2-(1H-pyrrol-1-yl)phenyl]methanols | Active manganese dioxide | 9H-pyrrolo[1,2-a]indol-9-ones | researchgate.net |

| Michael Addition/Intramolecular Wittig | 1H-indole-2-carbaldehydes and allenoates | Phosphine (B1218219) | Substituted 9H-pyrrolo[1,2-a]indoles | researchgate.net |

| Umpolung Addition/Intramolecular Wittig | Not specified | Phosphine catalyst, silane, bis(4-nitrophenyl)phosphate | Functionalized 9H-pyrrolo[1,2-a]indoles | researchgate.net |

Exploration of Fused Heterocyclic Systems Containing the Pyrroloindole Motif

Expanding the chemical diversity of pyrrolo[1,2-a]indol-9-one analogues involves the exploration of fused heterocyclic systems that incorporate the core pyrroloindole motif. This strategy aims to create novel molecular architectures with potentially unique biological activities.

Pyrrolo[1,2-a]quinoxalines: These compounds can be synthesized from pyrrolo[1,2-a]indole precursors. For example, a synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been reported involving the reaction of a pyrrolo[1,2-a]indole derivative with reagents such as FeCl3 and TBHP. researchgate.net The resulting fused system introduces a pyrazine ring, which can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. researchgate.net

Imidazo[1,2-a]indoles: While the direct synthesis from 9H-pyrrolo[1,2-a]indol-9-one is not explicitly detailed, the synthesis of the related imidazo[1,2-a]pyridine scaffold provides insights into potential synthetic routes. The condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives is a common method for constructing the imidazo[1,2-a]pyridine ring system. scirp.org A similar strategy could potentially be adapted to fuse an imidazole ring onto the indole (B1671886) portion of the pyrroloindole scaffold. The synthesis of imidazo[1,2-a]indol-3(2H)-ones has been achieved through a [4+1] annulation protocol involving Rh(III)-catalyzed cascade oxidative C-H functionalization/aza-annulation of indole-N-carboxamides with 1,3-enynes. researchgate.net

Pyrido[4,5-b]indoles: The pyrimido[4,5-b]indole scaffold, a close analogue of pyrido[4,5-b]indoles, is a privileged structure in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules. mssm.edu Various synthetic strategies have been developed to construct this tricycle, including palladium-catalyzed intramolecular arylation. researchgate.net These methods could potentially be adapted to synthesize pyrido[4,5-b]indoles fused to the pyrrolo[1,2-a]indole core.

The exploration of these and other fused heterocyclic systems offers a promising avenue for the discovery of novel compounds with diverse pharmacological profiles.

| Fused Heterocyclic System | Potential Synthetic Precursor | Key Synthetic Strategy | Significance | Reference |

| Pyrrolo[1,2-a]quinoxalines | Pyrrolo[1,2-a]indole derivative | Reaction with FeCl3 and TBHP | Introduces a pyrazine ring, altering molecular properties. | researchgate.net |

| Imidazo[1,2-a]indoles | Indole-N-carboxamides and 1,3-enynes | Rh(III)-catalyzed [4+1] annulation | Creates a privileged structural pattern in pharmaceuticals. | researchgate.net |

| Pyrido[4,5-b]indoles | Functionalized indole derivatives | Palladium-catalyzed intramolecular arylation | A core structure in many biologically active molecules. | mssm.eduresearchgate.net |

Structure-Based Design and Lead Optimization Strategies

Structure-based design and lead optimization are critical components in the development of potent and selective drug candidates. These strategies rely on understanding the interaction between a ligand and its biological target at the molecular level.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For indole- and pyrrole-derived compounds, SAR studies have shown that the nature and length of substituents can significantly impact potency and receptor affinity. researchgate.netnih.gov For example, in a series of indole- and pyrrole-derived cannabinoids, the length of a carbon chain substituent was found to be crucial for optimal in vitro and in vivo activity, with chains of 4 to 6 carbons being the most effective. researchgate.netnih.gov

Lead Optimization: Once a promising lead compound is identified, lead optimization strategies are employed to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The optimization of a series of pyrrolo[1,2-a]quinoxalines as cannabinoid type 1 receptor antagonists serves as a relevant example. nih.gov This work, which started from a high-throughput screening hit, led to the identification of potent antagonists, demonstrating the effectiveness of iterative chemical synthesis and biological testing in the lead optimization process. nih.gov Similarly, the lead optimization of 1,4-azaindoles as antimycobacterial agents highlights the process of modifying a lead compound to improve metabolic stability and reduce off-target activity, ultimately leading to candidates suitable for in vivo studies. acs.org

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool. This approach involves using computational modeling to design molecules that fit into the active site of the target and interact with key residues. Information from ligand co-crystal structures can provide valuable insights for refining potency and selectivity. nih.gov For instance, the structure-guided design of a series of selective pyrrolopyrimidinone inhibitors of MARK (MAP/microtubule affinity-regulating kinase) allowed for rapid improvements in both potency and kinase selectivity. nih.gov This strategy can be applied to the 9H-pyrrolo[1,2-a]indol-9-one, 6-amino- scaffold if a relevant biological target and its structure are identified.

These strategies, often used in combination, provide a rational framework for the development of novel and effective therapeutic agents based on the 9H-pyrrolo[1,2-a]indol-9-one, 6-amino- core structure.

Potential Research Applications of 9h Pyrrolo 1,2 a Indol 9 One, 6 Amino

As Synthetic Building Blocks in Organic Chemistry

The 6-amino-9H-pyrrolo(1,2-a)indol-9-one molecule is a versatile building block in organic synthesis, primarily due to its fused aromatic ring system and the reactive primary amino group. Its own synthesis is a key demonstration of the construction of the pyrrolo[1,2-a]indol-9-one scaffold.

A documented synthesis involves the intramolecular cyclization of 1-(2-carboxy-5-nitrophenyl)pyrrole to yield 6-nitro-9-oxo-9H-pyrrolo[1,2-a]indole. Subsequent reduction of the nitro group affords the target 6-amino derivative. nih.gov This multi-step process highlights the utility of substituted phenyl-pyrroles as precursors for this heterocyclic system. The amino group can then be readily acylated to produce various N-acyl derivatives, demonstrating its utility as a platform for further molecular elaboration. nih.gov

The broader class of 9H-pyrrolo[1,2-a]indol-9-ones, also known as fluorazones, can be synthesized through several other strategies, which could be adapted for the synthesis of 6-amino analogues. researchgate.netresearchgate.net These methods provide access to the core scaffold from different starting materials, enhancing its versatility for chemists.

Table 1: Selected Synthetic Methodologies for the 9H-Pyrrolo(1,2-a)indol-9-one Scaffold

| Method | Precursors | Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular Cyclodehydration | Anthranilic acid derivatives | Triflic anhydride (B1165640) (Tf2O) | researchgate.net |

| Intramolecular Cyclization | [2-(1H-pyrrol-1-yl)phenyl]methanols | Active manganese dioxide | researchgate.net |

| Palladium-Catalyzed Cyclization | ortho-(1H-pyrrol-1-yl)aryl and heteroaryl carboxylic acids | Palladium catalyst | acs.org |

| Phosphine-Promoted Synthesis | 1H-indole-2-carbaldehydes and allenoates | Phosphine (B1218219) catalyst | researchgate.netnih.gov |

The amino group at the 6-position serves as a crucial reaction site for creating libraries of new compounds. It can undergo a wide range of chemical transformations, including diazotization, acylation, alkylation, and participation in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Application in Medicinal Chemistry Research for Early-Stage Drug Discovery

The pyrrolo[1,2-a]indole scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities. rsc.org Derivatives of the parent structure have been investigated for various therapeutic applications, making 6-amino-9H-pyrrolo(1,2-a)indol-9-one an attractive starting point for drug discovery programs.

A key area of interest is oncology. The compound was specifically synthesized as a simplified analog of Mitomycin C, a potent natural anticancer agent, with the intention of screening it for activity against Leukemia L1210. nih.gov This positions it as a scaffold for developing new antineoplastic agents. The broader class of 9H-pyrrolo[1,2-a]indol-9-one derivatives has shown a variety of biological activities that are relevant to cancer and other diseases. researchgate.net The amino group on the 6-position provides a strategic point for modification to improve potency, selectivity, and pharmacokinetic properties in the development of new therapeutic candidates.

Table 2: Reported Biological Activities of Related Pyrrolo[1,2-a]indole Derivatives

| Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]indoles | Anticancer, Antimalarial, Anti-HIV | Oncology, Infectious Disease | researchgate.net |

| 9H-Pyrrolo[1,2-a]indol-9-ones | Anti-tubulin activity | Oncology | researchgate.net |

| 9H-Pyrrolo[1,2-a]indol-9-ones | Antidiabetic activity | Metabolic Disorders | researchgate.net |

| Pyrrolo[1,2-a]indole-based compounds | Protein Kinase C (PKC) inhibition | Oncology, Immunology | aablocks.com |

| Pyrrolo[3,2-f]quinolin-9-ones | Inhibition of tubulin polymerization | Oncology (Leukemia) | nih.gov |

The 6-amino group allows for the systematic exploration of the structure-activity relationship (SAR). By synthesizing a series of derivatives with different substituents on the amino group, researchers can probe the interactions of these molecules with biological targets, such as kinases or tubulin, to optimize their activity and selectivity. aablocks.comresearchgate.netnih.gov

Development of Chemical Probes for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The structure of 6-amino-9H-pyrrolo(1,2-a)indol-9-one is well-suited for the development of such probes.

The core 9H-pyrrolo[1,2-a]indol-9-one scaffold can provide the necessary binding affinity and selectivity for a target of interest, based on the known biological activities of this compound class (e.g., kinase inhibition or anti-tubulin effects). aablocks.comresearchgate.net The 6-amino group serves as an ideal attachment point or "handle" for conjugating various reporter tags or reactive groups without significantly perturbing the core's interaction with its target.

Potential Modifications of the 6-Amino Group for Chemical Probe Development:

Fluorophore Conjugation: The amino group can be acylated with a fluorescent dye (e.g., a derivative of fluorescein (B123965) or rhodamine) to create a fluorescent probe. This allows researchers to visualize the subcellular localization of the target protein using microscopy.

Biotinylation: Attachment of a biotin (B1667282) molecule to the amino group creates a probe for affinity purification. After the probe binds to its target in a cell lysate, the complex can be pulled down using streptavidin-coated beads, enabling the identification of the target protein and its binding partners.

Photo-affinity Labeling: The amino group can be modified with a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon photoactivation, the probe forms a covalent bond with its target, allowing for permanent labeling and subsequent identification through techniques like mass spectrometry.

By leveraging the biological activity of the pyrroloindolone core and the chemical reactivity of the 6-amino group, this compound can be a valuable starting point for creating sophisticated tools to investigate complex biological processes.

Utility in Materials Science Research (e.g., Optoelectronic Materials, Dyes, Photosensitizers)

The field of materials science is constantly seeking novel organic molecules with unique electronic and photophysical properties. Nitrogen-containing polycyclic aromatic compounds are of particular interest for applications in organic electronics. mdpi.com The 9H-pyrrolo[1,2-a]indol-9-one skeleton possesses a conjugated π-system, which is a prerequisite for interesting optical and electronic behavior.

The introduction of a 6-amino group, a strong electron-donating group, into this π-system can significantly modulate the molecule's properties. This substituent can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the absorption and emission spectra, as well as the redox properties of the material. mdpi.com This makes 6-amino-9H-pyrrolo(1,2-a)indol-9-one and its derivatives promising candidates for several materials science applications. researchgate.netresearchgate.net

Table 3: Potential Materials Science Applications for 6-Amino-9H-pyrrolo(1,2-a)indol-9-one Derivatives

| Application Area | Rationale | Role of the 6-Amino Group |

|---|---|---|

| Organic Dyes | The extended π-conjugation of the core scaffold suggests it will absorb light in the UV-Visible range. | The amino group acts as an auxochrome, potentially shifting the absorption maximum to longer wavelengths (a bathochromic shift) and increasing the molar absorptivity. |

| Optoelectronic Materials | N-doped polyaromatic systems are explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). | The amino group can tune the HOMO/LUMO energy gap and facilitate charge transport, influencing the material's performance as a semiconductor or emitter. |

| Photosensitizers | Molecules that generate reactive oxygen species upon light absorption are used in photodynamic therapy and photocatalysis. | The amino group can influence the excited state properties (e.g., intersystem crossing efficiency) and can also serve as an anchoring point to attach the molecule to substrates or nanoparticles. |

The chemical reactivity of the amino group is also advantageous in materials science. It can be used to polymerize the molecule or to graft it onto the surface of materials like silica (B1680970) or metal oxides, enabling the creation of hybrid materials with tailored properties.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Pathways

The synthesis of the pyrrolo[1,2-a]indol-9-one core has been approached through various methods, but dedicated, high-yield, and scalable pathways to the 6-amino derivative are yet to be fully developed. Future research should prioritize the creation of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic routes to related pyrroloindolones often involve intramolecular cyclization reactions. For instance, methods employing active manganese dioxide for the oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols have proven effective for the core structure. documentsdelivered.comresearchgate.net Similarly, palladium-catalyzed processes, such as CH arylation, have been used to construct complex pyrrolo-fused systems. mdpi.com A significant future challenge is to adapt and refine these methods for substrates containing the nitro group precursor to the 6-amino functionality, which can be sensitive to certain reaction conditions. One documented approach involves the intramolecular cyclization of 1-(2-carboxy-5-nitrophenyl)pyrrole, followed by reduction to yield 6-amino-9-oxo-9H-pyrrolo[1,2-a]indole. nih.gov

Future synthetic explorations could focus on:

Catalyst Innovation: Developing novel metal-based (e.g., copper, silver) or organocatalyzed cyclization strategies that exhibit high tolerance for the amino group or its precursors. researchgate.netnih.gov

One-Pot Procedures: Designing multi-component reactions (MCRs) or tandem/domino sequences that construct the tricyclic amine in a single, efficient operation from simple starting materials, minimizing waste and purification steps. nih.gov

Flow Chemistry: Investigating the use of continuous flow reactors to improve reaction safety, control, and scalability, particularly for potentially hazardous nitration or reduction steps.

Green Solvents and Reagents: Employing environmentally benign solvents and reagents to reduce the ecological footprint of the synthesis. researchgate.net

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages for 6-Amino Derivative | References |

| Intramolecular Cyclization | Polyphosphoric acid (PPA) | Direct cyclization of nitro-substituted precursors. | nih.gov |

| Oxidation-Promoted Cyclization | Active Manganese Dioxide (MnO₂) | Mild conditions, but compatibility with nitro/amino groups needs study. | documentsdelivered.comresearchgate.net |

| Palladium-Catalyzed C-H Arylation | PdCl₂, PCy₃, DBU | High efficiency for ring closure; requires pre-functionalized substrates. | mdpi.com |

| Copper-Catalyzed Cascade | Cu(OTf)₂ | Utilizes readily available indoles and dicarbonyls. | nih.gov |

| Multi-Component Reactions (MCRs) | Various (e.g., Ag/Fe₃O₄/CdO@MWCNTs) | High atom economy and rapid assembly of complex structures. | nih.govfrontiersin.org |

In-Depth Exploration of Biological Targets and Mechanistic Pathways